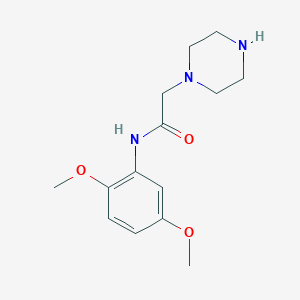

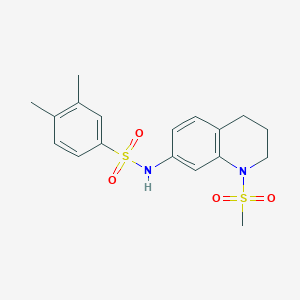

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide, also known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought patterns. The chemical structure of DOM is similar to other hallucinogens such as LSD and mescaline, but it has unique properties that make it a valuable tool for scientific research.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Hallucinogens like N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide are thought to mimic the effects of serotonin by binding to specific receptors and altering the activity of neural circuits involved in perception and cognition.

Biochemical and Physiological Effects

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide produces a wide range of biochemical and physiological effects that are similar to other hallucinogens. It increases the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, perception, and thought patterns. It also alters the activity of several brain regions, including the prefrontal cortex, the amygdala, and the hippocampus, which are involved in memory, emotion, and cognition.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide has several advantages as a research tool, including its potency, selectivity for serotonin receptors, and ability to produce consistent and reproducible effects. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide and other hallucinogens. One area of interest is the development of new drugs that target specific serotonin receptors and produce more selective and beneficial effects. Another area of research is the use of hallucinogens in psychotherapy, particularly for the treatment of mood and anxiety disorders. Finally, there is ongoing research on the long-term effects of hallucinogens on the brain and behavior, including their potential for neuroplasticity and neuroprotection.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide involves several chemical reactions that require specialized equipment and expertise. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then acetylated using acetic anhydride and pyridine to yield the final product, N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide has been used extensively in scientific research to study the mechanisms of action of hallucinogens and their effects on the brain and behavior. It has been used in animal models to investigate the role of serotonin receptors in mediating the effects of hallucinogens. Studies have shown that N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide binds to several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, which are involved in modulating mood, perception, and cognition.

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCUBWMKDGXUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid](/img/structure/B2371776.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2371783.png)

![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)